![molecular formula C28H44O6S2 B018908 Dinonylnaphthalenedisulphonic acid CAS No. 60223-95-2](/img/structure/B18908.png)
Dinonylnaphthalenedisulphonic acid
Overview
Description
Dinonylnaphthalenedisulphonic acid is a chemical compound that has attracted considerable attention from surface chemists as an early example of a uniform synthetic high-molecular-weight sulfonic acid .
Synthesis Analysis
The commercial material is prepared by alkylating naphthalene with tripropylene and then sulfonating this to yield the acid . Despite several attempts to characterize the structure of Dinonylnaphthalenedisulphonic acid using model compounds, NMR, etc., it seems relatively clear that the compound is a mixture of many isomers resulting from varying ring placement of substituent groups and branching of the alkyl groups .
Chemical Reactions Analysis
Dinonylnaphthalenedisulphonic acid has been employed in many published studies to determine the stability constants of inorganic complexes in solution . As early as 1957, it was discovered that Dinonylnaphthalenedisulphonic acid solutions in nonpolar organic solvents will extract metallic ions from aqueous solutions across the aqueous-organic interface .
Scientific Research Applications
Formation of Inverted Micelles
DNNSA has been extensively studied for its ability to form inverted micelles in nonpolar solvents . These micelles have been the subject of numerous studies, particularly focusing on factors affecting water and mineral acid inclusion in the micelles, water displacement from the micelles by weak organic acids, and mixed micelles .
Corrosion Inhibition
Certain salts of DNNSA have been found to be effective oil-soluble corrosion inhibitors . This makes DNNSA a valuable compound in industries where corrosion prevention is crucial.
Determination of Stability Constants
DNNSA has been employed in many published studies to determine the stability constants of inorganic complexes in solution . This application is important in various fields of chemistry, including analytical chemistry and environmental chemistry.
Liquid Ion Exchange Reagent
As early as 1957, it was discovered that DNNSA solutions in nonpolar organic solvents can extract metallic ions from aqueous solutions across the aqueous-organic interface . This marked the beginning of many studies of DNNSA as a liquid ion exchange reagent.
Phase-Transfer Catalyst
DNNSA has been found to be an effective phase-transfer catalyst . Phase-transfer catalysis is a special form of heterogeneous catalysis that can enhance the rate of reaction between compounds that are soluble in different phases.
Acid Catalyst in Organic Media
DNNSA has been found to be an effective acid catalyst in promoting reactions in organic media . This application is particularly useful in organic synthesis where acid catalysis is required.
Dopant for Conducting Polymers
DNNSA is used as a dopant for conducting polymers . Conducting polymers are a type of polymers that conduct electricity, and dopants are substances that modify the electrical properties of these polymers.
Hydrophobic Acid Catalyst for Amino Cross-Linked Coatings
DNNSA is used as a hydrophobic acid catalyst for amino cross-linked coatings . These coatings are used in various industries for their excellent adhesion, chemical resistance, and flexibility.
Safety and Hazards
Dinonylnaphthalenedisulphonic acid is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .
Relevant Papers
The relevant papers retrieved include a chapter from Springer and a safety data sheet from MilliporeSigma . These papers provide valuable information about the synthesis, structure, and properties of Dinonylnaphthalenedisulphonic acid.
Mechanism of Action
Target of Action
Dinonylnaphthalenedisulphonic acid (DNNDSA), also known as 4,5-di(nonyl)naphthalene-1,7-disulfonic acid, is a classic amphiphilic molecule . Its primary target is the metal surface, where it exhibits a strong affinity . This affinity is due to its polar group, which interacts with the metal surface, and its oleophilic portion, which forms a surface-protective monolayer .
Mode of Action
The mode of action of DNNDSA involves the formation of a sulfonate monolayer on the metal surface . This monolayer effectively reduces the permeation of oxygen and water to the metal surface . As a result, it provides a protective layer that prevents corrosion and rusting .
Biochemical Pathways
Its role as a dopant for conducting polymers and a hydrophobic acid catalyst for amino cross-linked coatings has been noted
Result of Action
The primary result of DNNDSA’s action is the formation of a protective layer on metal surfaces, which reduces the permeation of oxygen and water . This protective layer can prevent corrosion and rusting, making DNNDSA useful in various industrial applications .
Action Environment
The efficacy and stability of DNNDSA can be influenced by environmental factors. For instance, its hydrophobic nature suggests that it may be more effective in non-polar environments Additionally, its ability to form a protective layer on metal surfaces may be affected by the presence of other substances in the environment
properties
IUPAC Name |
4,5-di(nonyl)naphthalene-1,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWPUWXRCLVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866796 | |
Record name | 4,5-Dinonylnaphthalene-1,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Naphthalenedisulfonic acid, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
60223-95-2 | |
Record name | Naphthalenedisulfonic acid, dinonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalenedisulfonic acid, dinonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dinonylnaphthalenedisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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